molecular formula C19H18F3N3O2 B2537303 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 922874-75-7

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2537303
CAS RN: 922874-75-7
M. Wt: 377.367
InChI Key: SBLUDJRGCHKGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a trifluoromethyl group (-CF3), which is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The indole and trifluoromethyl groups are both known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is known to be strongly electron-withdrawing, which can affect the compound’s reactivity .

Scientific Research Applications

In Vitro Inhibition of Translation Initiation: Potential Anti-Cancer Agents

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea and related compounds have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. They have shown to reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibit cancer cell proliferation. Their optimization for better solubility while preserving biological activity suggests their potential as leads for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Crystal Structure and Antitumor Activities

The compound has been synthesized and its structure characterized by various spectroscopic techniques. It exhibits antitumor activity as analyzed by MTT assay, and its potencies in the CDK4 target have been rationalized through docking into CDK4 protein, indicating its potential in cancer therapy (Hu et al., 2018).

Anion Recognition Properties

Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, related to this compound, demonstrate the ability to recognize anions through photophysical studies. This property is influenced by the electron-withdrawing or releasing effect of groups attached to the silatrane’s axial position, suggesting applications in sensor technology (Singh et al., 2016).

Solvatochromic Fluorescence Probes

N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, a compound similar in function to this compound, shows strong solvatochromism in its fluorescence properties. This feature is utilized for detecting analytes with high acceptor numbers, such as alcohols and carboxylic acids, and for detecting fluoride ions which form strong hydrogen bonds, indicating potential in chemical sensing and analysis (Bohne et al., 2005).

ROCK Inhibitors for Cancer Treatment

A new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, related to the chemical structure of interest, has been identified as potent ROCK inhibitors. These compounds, showing significant potency in inhibiting ROCK in human lung cancer cells, demonstrate the importance of structural features for bioactivity and provide insights into the development of novel therapeutic agents (Pireddu et al., 2012).

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-27-11-10-25-12-16(15-4-2-3-5-17(15)25)24-18(26)23-14-8-6-13(7-9-14)19(20,21)22/h2-9,12H,10-11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLUDJRGCHKGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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